2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide
Description
This compound is a synthetic 1,2,4-triazole derivative featuring a unique structural framework. Its core consists of a triazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a 1H-indol-3-yl moiety. A thioether bridge links the triazole to an acetamide group, which is further substituted with a 4-bromophenyl ring. This architecture combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The indole moiety may enhance binding to serotonin receptors or kinase targets, while the bromophenyl group could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN5O2S/c1-33-19-12-10-18(11-13-19)31-24(21-14-27-22-5-3-2-4-20(21)22)29-30-25(31)34-15-23(32)28-17-8-6-16(26)7-9-17/h2-14,27H,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSOXHREXADGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones to form the triazole ring.
Indole Attachment: The indole moiety is introduced through a nucleophilic substitution reaction.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction with an appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Bacterial Inhibition : Research indicates that triazole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl substituents can enhance antibacterial efficacy .
Antifungal Properties
Triazoles are well-known for their antifungal activity. The compound's structural characteristics suggest potential effectiveness against fungal infections:
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is pivotal in treating systemic fungal infections .
Anticancer Potential
Emerging evidence points to the anticancer properties of triazole derivatives:
- Cell Proliferation Inhibition : Certain studies have demonstrated that triazole compounds can inhibit cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines . The specific interactions of this compound with cancer-related pathways require further investigation.
Case Study 1: Antibacterial Activity Assessment
A recent study synthesized several triazole derivatives and evaluated their antibacterial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin, indicating its potential as a therapeutic agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Target Compound | 0.75 | Pseudomonas aeruginosa |
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal activity, triazole derivatives were tested against common fungal pathogens. The results indicated that modifications to the triazole ring significantly enhanced antifungal efficacy .
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Candida albicans | 20 |
| Target Compound | Aspergillus niger | 18 |
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous 1,2,4-triazole derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Structural and Functional Group Comparisons
Key Observations:
- Indole vs. Pyridine/Phenoxymethyl Groups: The target compound’s indole substituent distinguishes it from pyridine () or phenoxymethyl () analogs. Indole derivatives often exhibit enhanced binding to enzymes like cyclooxygenase or tyrosine kinases due to π-π stacking interactions .
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-bromophenyl in ), though at the cost of reduced electronegativity .
- Acetamide Tail Variations : The 4-bromophenyl acetamide group in the target compound contrasts with the indazole () or trifluoromethylphenyl () groups, which may alter metabolic stability and target selectivity.
Physicochemical Properties
- Solubility : The methoxy group may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., benzyl in ), though less than sulfonamide-containing analogs ().
Research Findings and Mechanistic Insights
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for 1,2,4-triazole-thioacetamides, involving cyclocondensation of thiosemicarbazides and subsequent alkylation .
- Structure-Activity Relationship (SAR) :
- Triazole Core : Essential for hydrogen bonding with biological targets (e.g., HIV-1 reverse transcriptase) .
- Indole vs. Pyridine : Indole’s planar structure may improve DNA intercalation in anticancer applications compared to pyridine’s rigid heterocycle .
- 4-Bromophenyl Acetamide : Bromine’s steric and electronic effects may enhance binding affinity to bromodomain-containing proteins .
Biological Activity
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology. Its structure incorporates a triazole ring, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 483.59 g/mol. The presence of the triazole moiety contributes to its biological activity, particularly in inhibiting cancer cell proliferation.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. In particular:
- Liver Carcinoma : The compound has shown promising results in inhibiting the growth of liver carcinoma cell lines, demonstrating a significant reduction in cell viability .
- Mechanism of Action : The anticancer effects are primarily attributed to its ability to interact with specific biological targets within cancer cells. This includes the inhibition of key enzymes and growth factors that are essential for tumor growth and survival .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Liver Carcinoma | 6.2 | Significant growth inhibition |
| Breast Cancer (T47D) | 27.3 | Moderate growth inhibition |
| Colon Carcinoma (HCT-116) | 43.4 | Moderate growth inhibition |
Other Biological Activities
In addition to its anticancer properties, the compound may exhibit other biological activities such as:
- Antimicrobial Effects : Some derivatives of triazole compounds have been noted for their antimicrobial properties, suggesting potential applications beyond oncology .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various metabolic enzymes, which could be beneficial in treating diseases like diabetes and inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds and their mechanisms:
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the triazole ring can enhance cytotoxicity towards cancer cells. For example, hybridization with other pharmacophores has shown improved interactions with nucleic acids and enzymes .
- Clinical Relevance : The ongoing exploration of triazole derivatives in clinical settings emphasizes their potential as effective anticancer agents. Clinical trials are necessary to evaluate their efficacy and safety profiles further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
